molecular formula C10H15NO3S B7860091 N-(4-hydroxyphenethyl)ethanesulfonamide

N-(4-hydroxyphenethyl)ethanesulfonamide

Cat. No.: B7860091
M. Wt: 229.30 g/mol
InChI Key: LWIRCWJSCQYOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenethyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-SO₂NH-C₂H₅) attached to a 4-hydroxyphenethyl moiety. Sulfonamides are widely studied for their diverse applications, including antimicrobial, antitumor, and central nervous system (CNS) modulation activities .

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-15(13,14)11-8-7-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRCWJSCQYOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenethyl)ethanesulfonamide typically involves the reaction of 4-hydroxyphenethylamine with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetone.

    Reduction: Formation of N-(4-hydroxyphenethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenethyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenethyl)ethanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure combines a hydrophilic hydroxyphenethyl group with a sulfonamide moiety, which may influence hydrogen-bonding interactions and solubility. Below is a comparative analysis with structurally related sulfonamides:

Compound Name Core Structure Modifications Key Properties/Activities Reference
N-(4-hydroxyphenethyl)ethanesulfonamide Ethanesulfonamide + 4-hydroxyphenethyl Inferred hydrogen-bonding capacity N/A
N-(4-Hydroxyphenyl)benzenesulfonamide Benzenesulfonamide + 4-hydroxyphenyl Intermolecular N–H⋯O and O–H⋯O bonds
Compound 6b () Ethanesulfonamide + chlorobenzyl + pyrazolylphenyl Antitumor and radio-sensitizing effects
CBiPES () Ethanesulfonamide + cyano-biphenyl + pyridinylmethyl CNS modulation (Eli Lilly compound)
PDB 18J Ligand () Ethanesulfonamide + styrylphenyl + hydroxy/dimethyl Structural data (RCSB PDB entry)

Physicochemical Properties

  • Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide exhibits intermolecular N–H⋯O and O–H⋯O interactions, suggesting that the hydroxyphenethyl group in the target compound may similarly enhance solubility and crystal packing .
  • Hydrophobicity : The styrylphenyl group in PDB 18J’s ligand introduces aromaticity and hydrophobicity, contrasting with the hydroxyphenethyl group’s polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.